molecular formula C22H16ClF3N4OS B3397145 N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE CAS No. 1021208-22-9

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B3397145
CAS No.: 1021208-22-9
M. Wt: 476.9 g/mol
InChI Key: YOUAXEUZULZVGF-UHFFFAOYSA-N
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Description

The compound N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methylphenyl group. A sulfanyl (-S-) linker connects this heterocyclic system to an acetamide moiety, which is further substituted by a 4-chloro-2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent may influence electronic properties and binding affinity .

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N4OS/c1-13-2-4-14(5-3-13)18-11-19-21(27-8-9-30(19)29-18)32-12-20(31)28-17-7-6-15(23)10-16(17)22(24,25)26/h2-11H,12H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUAXEUZULZVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-chloro-2-(trifluoromethyl)aniline, which is then subjected to various chemical reactions to introduce the pyrazolo[1,5-a]pyrazine and sulfanyl groups. The final step involves the acylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share key features, including:

  • Heterocyclic cores (pyrazolo[1,5-a]pyrazine, triazolo[1,5-a]pyrimidine, or triazole).
  • Sulfanyl-linked acetamide side chains.
  • Halogenated or substituted aryl groups influencing bioactivity.
Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Molecular Formula (if available) Notable Properties/Bioactivity Reference
Target Compound Pyrazolo[1,5-a]pyrazine 2-(4-methylphenyl); acetamide-N-(4-Cl-2-CF3-phenyl) Not provided Hypothesized kinase inhibition -
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide Pyrazolo[1,5-a]pyrazine 2-(4-chlorophenyl); acetamide-N-(3-methylsulfanylphenyl) C22H17ClN4OS2 Unknown (structural analog)
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-ethyl-5-(2-pyridinyl); acetamide-N-(3-Cl-4-F-phenyl) C17H14ClFN6OS Potential antimicrobial activity
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 1,2,4-Triazole 5-(4-methylsulfanylbenzyl); acetamide-N-(2-Cl-phenyl) C23H21ClN4OS2 Crystallographic data available
476485-90-2 (Triazole-based analog) 1,2,4-Triazole 5-(4-Cl-phenyl)-4-(4-methylphenyl); acetamide-N-(2-Br-4,6-diF-phenyl) C23H16BrClF2N4OS Unknown (structural diversity)
Compounds from (e.g., 6b, 6f, 6p) Triazolo[1,5-a]pyrimidine Varied aryl and alkyl substituents Not provided Antiviral activity (40–43% TMV inhibition)

Key Differences and Implications

Core Heterocycle :

  • The pyrazolo[1,5-a]pyrazine core in the target compound may offer distinct electronic and steric properties compared to triazole or triazolopyrimidine cores in analogs . Pyrazine derivatives are often associated with kinase inhibition, while triazoles are linked to antimicrobial and antiviral activities .
  • Example: ’s triazolopyrimidine derivatives showed 40–43% tobacco mosaic virus (TMV) inhibition, suggesting the target compound’s pyrazine core might be optimized for different biological targets .

Substituent Effects :

  • The 4-chloro-2-(trifluoromethyl)phenyl group in the target compound contrasts with simpler halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ). The CF3 group enhances hydrophobicity and may improve blood-brain barrier penetration compared to analogs with methylsulfanyl or pyridinyl groups .
  • ’s analog with a 3-(methylsulfanyl)phenyl group highlights how electron-donating substituents may reduce binding affinity compared to electron-withdrawing groups like CF3 .

Biological Activity :

  • Triazole-based analogs (e.g., ) often exhibit antimicrobial or antifungal properties, whereas pyrazine/triazolopyrimidine derivatives (e.g., ) show antiviral activity. The target compound’s bioactivity profile remains speculative but could be inferred from structural parallels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE

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